REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[C:11](OC)=[O:12].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]1[CH2:11][OH:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CN1C(CC2=CC=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A procedure similar to that described in Preparation 2
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC2=CC=CC=C12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |